molecular formula C18H17NO5 B12120464 Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12120464
M. Wt: 327.3 g/mol
InChI Key: IOFOCAXIQGLMOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H17NO5 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((6-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including case studies and research findings.

Chemical Profile

  • IUPAC Name : this compound
  • CAS Number : 1216643-46-7
  • Molecular Formula : C₁₈H₁₇N₁O₅
  • Molecular Weight : 327.3 g/mol

Anticancer Properties

Research has indicated that compounds with quinoline and furan moieties exhibit significant anticancer properties. Specifically, derivatives of quinoline have been studied for their ability to inhibit various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases, which are crucial for programmed cell death.
  • Case Studies :
    • A study demonstrated that a related quinoline derivative exhibited IC50 values of approximately 20 µM against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, suggesting a promising avenue for further investigation into this compound's effects on similar cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Testing Methodology : The Minimum Inhibitory Concentration (MIC) was determined using the broth dilution method against Gram-positive and Gram-negative bacteria.
  • Results :
    • Effective against Staphylococcus aureus and Escherichia coli, with MIC values reported as low as 50 µg/mL, indicating substantial antibacterial activity.

Research Findings Table

Study Focus Cell Line/Bacterial Strain IC50/MIC (µg/mL) Reference
Anticancer ActivityHeLa20
Anticancer ActivityHepG225
Antimicrobial ActivityStaphylococcus aureus50
Antimicrobial ActivityEscherichia coli75

Detailed Research Findings

  • Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions that yield a compound with high purity suitable for biological assays.
  • In Vitro Studies : In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, with mechanisms potentially involving the inhibition of DNA synthesis and interference with cellular signaling pathways.
  • Comparative Analysis : When compared to other known quinoline derivatives, this compound displayed enhanced activity, warranting further exploration into its structure–activity relationship (SAR).

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

methyl 5-[(6-methoxy-2-methyl-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C18H17NO5/c1-11-8-16(20)14-9-12(22-2)4-6-15(14)19(11)10-13-5-7-17(24-13)18(21)23-3/h4-9H,10H2,1-3H3

InChI Key

IOFOCAXIQGLMOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC3=CC=C(O3)C(=O)OC)C=CC(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.